molecular formula C10H12FNO2 B6062569 2-(4-fluorophenoxy)butanamide

2-(4-fluorophenoxy)butanamide

Cat. No.: B6062569
M. Wt: 197.21 g/mol
InChI Key: MUIDSKYDDAOJOO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)butanamide is an organic compound characterized by a butanamide backbone substituted at the 2-position with a 4-fluorophenoxy group. The fluorophenoxy moiety introduces significant electronegativity and lipophilicity, which can influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

2-(4-fluorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIDSKYDDAOJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)butanamide typically involves the reaction of 4-fluorophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-fluorophenol is replaced by the butanoyl group, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Fluorophenoxy)butanamide has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following compounds are structurally related to 2-(4-fluorophenoxy)butanamide, differing in substituents and functional groups:

Compound 1 : 2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
  • Molecular Formula : C₁₈H₁₆FN₃O₃
  • Molecular Weight : 341.342 g/mol
  • Key Features: 4-Fluorophenoxy group (electron-withdrawing, enhances polarity). 1,2,5-Oxadiazole (furazan) ring (imparts rigidity and hydrogen-bonding capacity). Phenyl substituent on oxadiazole (increases aromatic interactions).
  • Significance : The oxadiazole ring improves metabolic stability and bioactivity, commonly exploited in drug design .
Compound 2 : Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f)
  • Molecular Formula: C₂₀H₂₁FNO₃
  • Molecular Weight : 344.1658 g/mol
  • Key Features: 2-Fluorophenyl and 4-methoxyphenylamino groups (dual aromatic systems with varied electronic effects). Ethyl ester and methylene groups (enhance solubility and conformational flexibility).
Compound 3 : 2-(4-Methylphenoxy)-N-(2-{[2-(4-methylphenoxy)butanoyl]amino}phenyl)butanamide
  • Key Features: Dual 4-methylphenoxy groups (electron-donating, increase lipophilicity). Branched amide linkage (may reduce enzymatic degradation).

Physicochemical and Functional Comparisons

Property Compound 1 Compound 2 (4f) Compound 3
Molecular Weight 341.342 g/mol 344.1658 g/mol ~459 g/mol (estimated)
Key Substituents Fluorophenoxy, oxadiazole Fluorophenyl, methoxy Methylphenoxy (×2)
Functional Groups Amide, ether, oxadiazole Ester, amine, alkene Amide, ether
Lipophilicity (logP) Moderate (fluorine reduces logP) Low (ester and amine increase polarity) High (methyl groups dominate)
Metabolic Stability High (oxadiazole resists hydrolysis) Moderate (ester prone to hydrolysis) Low (methyl groups accelerate metabolism)

Substituent Effects on Bioactivity

  • Fluorine vs. Methyl : Fluorine’s electronegativity enhances binding affinity to polar targets (e.g., kinases), while methyl groups improve membrane permeability but reduce solubility.
  • Oxadiazole vs. Ester : Oxadiazole rings are metabolically stable and mimic peptide bonds, whereas esters serve as prodrug moieties.
  • Aromatic Systems : Fluorophenyl and methoxyphenyl groups balance electron-withdrawing and -donating effects, fine-tuning electronic interactions with targets .

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